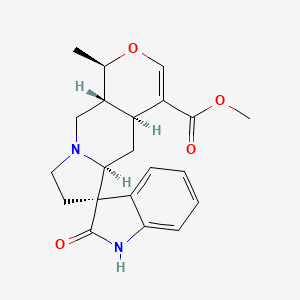

Uncarine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

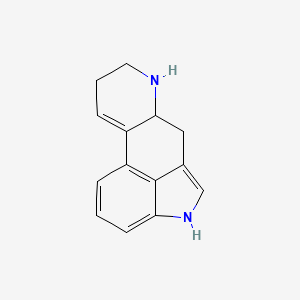

Uncarine B is a member of indolizines.

Aplicaciones Científicas De Investigación

Phytochemical Composition and Taxonomy

- Uncarine B, an alkaloid from Uncaria species, contributes to the phytochemical composition of these plants. Its presence is essential for taxonomy and identification within the genus Uncaria. The detection of uncarine B in different Uncaria species helps in understanding their phytochemical diversity and taxonomy (Olivar et al., 2017).

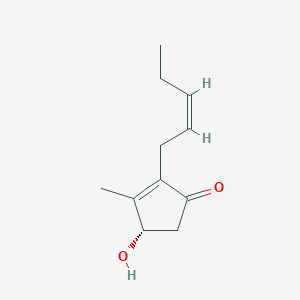

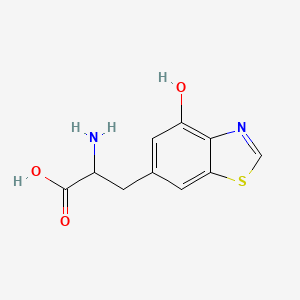

Chemical Structure and Synthesis

- Research on uncarine B has focused on understanding its chemical structure and synthesis. Studies have revealed the molecular configuration and stereochemistry of uncarine B, contributing to knowledge in organic chemistry and natural product synthesis (Nozoye, 1958); (Beecham et al., 1968).

Bioactivity and Pharmacological Potential

- The study of uncarine B's bioactivity is significant in pharmacology. Although details on drug use and dosage are excluded, understanding the biological activities of uncarine B can provide insights into its potential therapeutic applications. Investigations into its role in various biological assays contribute to the field of drug discovery and natural product research (Lee et al., 1999).

Role in Traditional Medicine

- Uncarine B, as part of Uncaria species, is significant in traditional medicine. Its presence in these plants is important for understanding their medicinal properties and uses in various cultural and traditional health practices (de Matta et al., 1976).

Chemotaxonomic Markers

- Alkaloids like uncarine B serve as chemotaxonomic markers. They are crucial for distinguishing species within the Uncaria genus and for understanding the evolutionary relationships among different plant species (Olivar et al., 2017).

Propiedades

Número CAS |

6883-35-8 |

|---|---|

Nombre del producto |

Uncarine B |

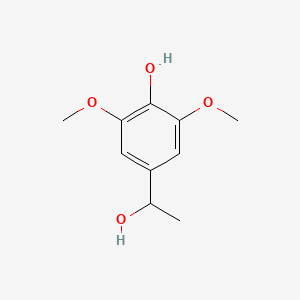

Fórmula molecular |

C21H24N2O4 |

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

methyl (1R,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21-/m1/s1 |

Clave InChI |

JMIAZDVHNCCPDM-XJKYNJMSSA-N |

SMILES isomérico |

C[C@@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES canónico |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

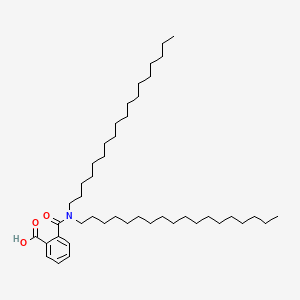

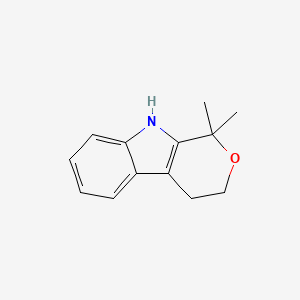

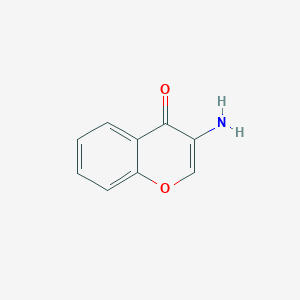

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)